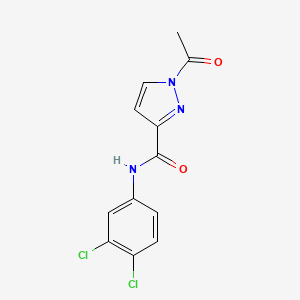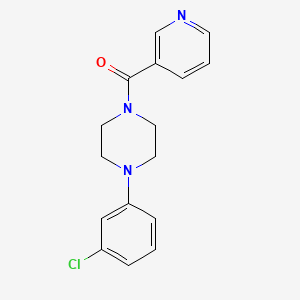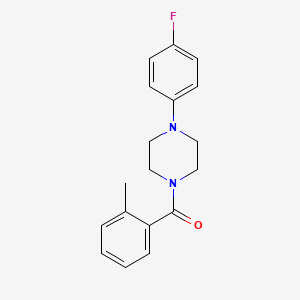
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use as an herbicide. It belongs to the pyrazolone family of compounds and has a molecular weight of 306.16 g/mol.
Mecanismo De Acción
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide acts as a PPO inhibitor, which leads to the accumulation of protoporphyrin IX and the formation of toxic reactive oxygen species. This results in the disruption of the photosynthetic process, leading to cell death. The exact mechanism of action is still under investigation, but it is believed that 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide binds to the active site of PPO, preventing the formation of the heme cofactor required for its activity.
Biochemical and Physiological Effects
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. It has also been shown to have some potential for bioaccumulation in certain species. In plants, 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the synthesis of chlorophyll, leading to a reduction in photosynthesis and ultimately plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are limitations to its use. 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide can be toxic to some organisms, and its mode of action may not be applicable to all plant species. Additionally, its effectiveness can be affected by environmental factors such as soil pH and moisture.
Direcciones Futuras
There are several potential future directions for research involving 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new herbicides based on the pyrazolone scaffold. Another area of interest is the investigation of the effects of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide on non-target organisms, particularly in aquatic environments. Additionally, there is potential for the use of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide in combination with other herbicides or cultural practices to improve weed control. Finally, there is a need for further investigation into the molecular mechanism of action of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide and its potential for use in crop improvement.
Conclusion
In conclusion, 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential use as an herbicide. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase, leading to the disruption of the photosynthetic process and ultimately plant death. While 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, there are also limitations to its use, particularly in regards to its potential toxicity to non-target organisms. However, there are several potential future directions for research involving 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, including the development of new herbicides and investigation into its molecular mechanism of action.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3,4-dichloroaniline with acetic anhydride and pyrazole-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the disruption of the photosynthetic process, ultimately resulting in the death of the plant.
Propiedades
IUPAC Name |
1-acetyl-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-7(18)17-5-4-11(16-17)12(19)15-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVEDRRSURQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)


![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)


![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)